4-(tert-Butoxy)-4-oxo-2-phenethylbutanoic acid
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Overview
Description
4-(tert-Butoxy)-4-oxo-2-phenethylbutanoic acid is an organic compound that features a tert-butoxy group, a phenethyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of flow microreactor systems, which allow for efficient and sustainable synthesis of tertiary butyl esters . The reaction conditions often involve the use of di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods
Industrial production of 4-(tert-Butoxy)-4-oxo-2-phenethylbutanoic acid may involve large-scale flow microreactor systems to ensure high efficiency and yield. The use of readily available starting materials such as para-chlorophenol and isobutene, along with catalysts like sulfuric acid, can facilitate the etherification reaction to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butoxy)-4-oxo-2-phenethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like trimethylsilyl iodide and methanol can be used for deprotection and substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-(tert-Butoxy)-4-oxo-2-phenethylbutanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(tert-Butoxy)-4-oxo-2-phenethylbutanoic acid involves its ability to act as a protecting group for amines. The tert-butoxy group can be selectively cleaved under acidic conditions, allowing for the controlled release of the amine . This property makes it valuable in multistep organic synthesis and peptide chemistry.
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the tert-butoxy group and are used in peptide synthesis.
tert-Butyl esters: Similar to 4-(tert-Butoxy)-4-oxo-2-phenethylbutanoic acid, these compounds are used as protecting groups and intermediates in organic synthesis.
Uniqueness
This compound is unique due to its specific combination of functional groups, which provides versatility in chemical reactions and applications. Its ability to act as a protecting group for amines and its use in various fields of research and industry highlight its distinct properties.
Properties
Molecular Formula |
C16H22O4 |
---|---|
Molecular Weight |
278.34 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(2-phenylethyl)butanoic acid |
InChI |
InChI=1S/C16H22O4/c1-16(2,3)20-14(17)11-13(15(18)19)10-9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,19) |
InChI Key |
BKBDCHIWGLDPNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CCC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
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